molecular formula C12H24O2 B14294173 10-Methylundec-9-ene-2,6-diol CAS No. 115920-54-2

10-Methylundec-9-ene-2,6-diol

Cat. No.: B14294173
CAS No.: 115920-54-2
M. Wt: 200.32 g/mol
InChI Key: UPOHMIHTHXNVCR-UHFFFAOYSA-N
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Description

10-Methylundec-9-ene-2,6-diol is an organic compound with the molecular formula C12H24O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is characterized by the presence of a double bond (ene) and a methyl group attached to the undecane chain. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

10-Methylundec-9-ene-2,6-diol can be synthesized through several methods. One common approach involves the dihydroxylation of alkenes. This process can be achieved using osmium tetroxide or potassium permanganate as reagents. The reaction typically proceeds under mild conditions, resulting in the formation of vicinal diols.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of temperature and pressure, play crucial roles in the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

10-Methylundec-9-ene-2,6-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes and ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated diols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Saturated diols.

    Substitution: Halogenated compounds.

Scientific Research Applications

10-Methylundec-9-ene-2,6-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10-Methylundec-9-ene-2,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical processes. The double bond and methyl group also contribute to the compound’s reactivity and specificity in different reactions.

Comparison with Similar Compounds

Similar Compounds

    10-Methylundec-3-en-4-olide: Another compound with a similar structure but different functional groups.

    2-Methyl-2-butene-1,4-diol: A diol with a shorter carbon chain and different substitution pattern.

Uniqueness

10-Methylundec-9-ene-2,6-diol is unique due to its specific combination of a double bond, methyl group, and two hydroxyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

115920-54-2

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

10-methylundec-9-ene-2,6-diol

InChI

InChI=1S/C12H24O2/c1-10(2)6-4-8-12(14)9-5-7-11(3)13/h6,11-14H,4-5,7-9H2,1-3H3

InChI Key

UPOHMIHTHXNVCR-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(CCC=C(C)C)O)O

Origin of Product

United States

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